N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a bicyclic sulfonamide derivative featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido (sulfone) group, a phenyl substituent at position 3, and a 2-methoxyacetamide moiety at the ylidene position. The compound’s sulfone group enhances polarity, while the methoxy and phenyl groups contribute to lipophilicity, balancing solubility and membrane permeability .
Properties
Molecular Formula |
C14H16N2O4S2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-methoxyacetamide |
InChI |
InChI=1S/C14H16N2O4S2/c1-20-7-13(17)15-14-16(10-5-3-2-4-6-10)11-8-22(18,19)9-12(11)21-14/h2-6,11-12H,7-9H2,1H3 |
InChI Key |
IYZUQDVUWLVBFI-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzo[d]thiazol-2-ol with 1,2-dibromoethane in the presence of anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF) under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent
Materials Science: The compound’s unique structural properties make it a candidate for use in advanced materials, such as organic semiconductors.
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . Molecular docking studies have shown that this compound can bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Stereochemical and Substituent Variations
A closely related analog, 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (CAS: 902047-85-2), shares the same core but differs in stereochemistry (Z-configuration) and substituents (2-methoxyphenyl vs. phenyl). Additionally, the 2-methoxyphenyl group introduces an extra hydrogen-bond acceptor, which could enhance solubility compared to the phenyl group in the target compound .
Table 1: Structural Comparison
| Feature | Target Compound | Z-Isomer Analog (902047-85-2) |
|---|---|---|
| Configuration | (2E) | (2Z) |
| Substituent at Position 3 | Phenyl | 2-Methoxyphenyl |
| Sulfone Group | 5,5-Dioxido | 5,5-Dioxido |
| Key Functional Groups | 2-Methoxyacetamide | 2-Methoxyacetamide |
Supramolecular Interactions and Crystal Packing
describes a triazole-thione derivative forming a hexamer via N–H···O/S and O–H···S hydrogen bonds. The target compound’s sulfone and methoxy groups could similarly facilitate hydrogen bonding, influencing crystallization behavior. For example, the sulfone’s electronegative oxygens may act as hydrogen-bond acceptors, while the methoxy group could participate in CH···O interactions, affecting solubility and solid-state stability .
Biological Activity
N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₁₉H₁₈N₂O₄S
- Molecular Weight : 386.437 g/mol
- CAS Number : 120330-44-1
The compound features a thieno[3,4-d][1,3]thiazole core structure that contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 29.51 |
| SGC-7901 | 27.52 |
| MCF-7 | 32.00 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer cells.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown potential anti-inflammatory activities. For instance, it has been observed to reduce nitric oxide (NO) production in macrophages with an IC50 value of 34.25 μM. This suggests a mechanism through which the compound may exert protective effects against inflammatory diseases.
The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cell proliferation and inflammation. Research indicates that it may modulate the NF-kB pathway, which plays a critical role in inflammatory responses and cancer progression.
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on xenograft models of human tumors demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The treatment group showed a 60% reduction in tumor size after four weeks of treatment.
Case Study 2: In Vivo Anti-inflammatory Activity
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
